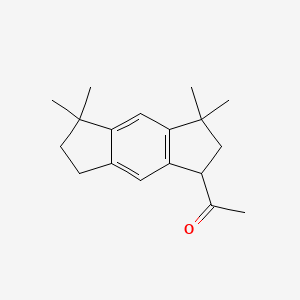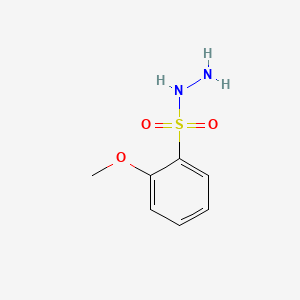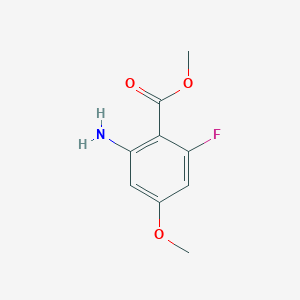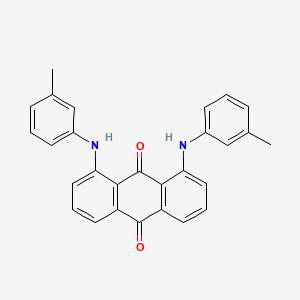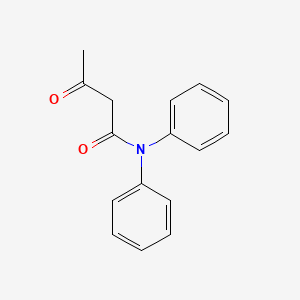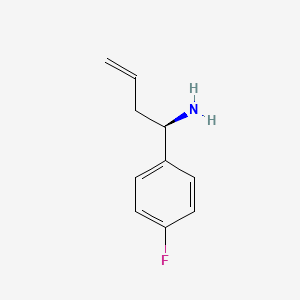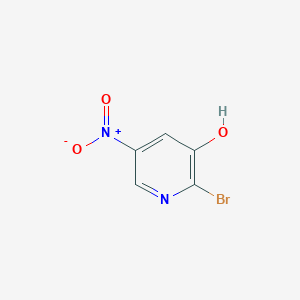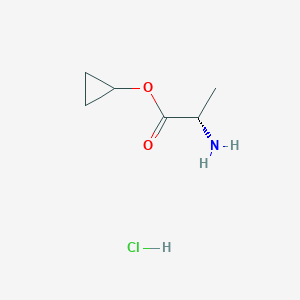
2,4-Dibromo-3-(chloromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3-(chloromethyl)pyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-(chloromethyl)pyridine typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the bromination of 3-(chloromethyl)pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
化学反应分析
Types of Reactions
2,4-Dibromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less substituted pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of less halogenated pyridine derivatives.
科学研究应用
2,4-Dibromo-3-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive compounds.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dibromo-3-(chloromethyl)pyridine involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is due to the electron-withdrawing effects of the bromine atoms, which increase the electrophilicity of the carbon attached to the chlorine. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-3-(chloromethyl)pyridine
- 2,4-Dibromo-3-(methyl)pyridine
- 2,4-Dibromo-3-(hydroxymethyl)pyridine
Uniqueness
2,4-Dibromo-3-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to other halogenated pyridines. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C6H4Br2ClN |
|---|---|
分子量 |
285.36 g/mol |
IUPAC 名称 |
2,4-dibromo-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3H2 |
InChI 键 |
NOWQHJDZYHSQPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Br)CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



